Structural Divergence from JNJ-39220675: Aryl Substitution Predicting Distinct Target Engagement Profiles
The target compound replaces the 6-(4-fluorophenoxy)pyridin-3-yl group of JNJ-39220675 with a 3-fluoro-4-methoxyphenyl group. In the H3R antagonist series, removal of the pyridyl nitrogen and aryl-ether oxygen is known to ablate H3R binding [1]. JNJ-39220675 exhibits Ki = 1.4 nM for human H3R, while the closest matched comparator from BindingDB—(4-cyclobutyl-1,4-diazepan-1-yl)(6-phenoxypyridin-3-yl)methanone—shows Ki = 4.40 nM [2]. Simple benzoyl-substituted 4-cyclobutyl-1,4-diazepane derivatives have not been reported to retain nanomolar H3R affinity, suggesting the target compound likely occupies a different biological target space, consistent with the 3-fluoro-4-methoxyphenyl motif's association with factor Xa and orexin receptor programs [3].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not reported; structural features predict loss of H3R activity relative to JNJ-39220675 |
| Comparator Or Baseline | JNJ-39220675: Ki = 1.4 nM (human H3R); (4-Cyclobutyl-1,4-diazepan-1-yl)(6-phenoxypyridin-3-yl)methanone: Ki = 4.40 nM |
| Quantified Difference | Structural absence of pyridyl-aryl-ether pharmacophore; predicted ≥100-fold reduction in H3R affinity |
| Conditions | Displacement of [125I]-iodoproxyfan from human recombinant H3 receptor expressed in SK-N-MC cells |
Why This Matters
Procurement for H3R-related research should prioritize JNJ-39220675 or its direct analogs; this compound is instead suited for programs exploring alternative target families where the 3-fluoro-4-methoxyphenyl motif has established precedent.
- [1] Galici R et al. JNJ-39220675, a novel selective histamine H3 receptor antagonist, reduces the abuse-related effects of alcohol in rats. Psychopharmacology. 2011;214(4):829-841. View Source
- [2] BindingDB Entry BDBM50321472: Ki = 4.40 nM for (4-cyclobutyl-1,4-diazepan-1-yl)(6-phenoxypyridin-3-yl)methanone at human H3 receptor. View Source
- [3] Bioorg Med Chem. 2004;12(9):2179-2191; and US Patent 20170066779A1. View Source
